N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide
Brand Name: Vulcanchem
CAS No.: 923276-68-0
VCID: VC19017804
InChI: InChI=1S/C9H12N2O3/c1-3-4-11-6-8(14-9(11)13)5-10-7(2)12/h1,8H,4-6H2,2H3,(H,10,12)
SMILES:
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol

N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide

CAS No.: 923276-68-0

Cat. No.: VC19017804

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide - 923276-68-0

Specification

CAS No. 923276-68-0
Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
IUPAC Name N-[(2-oxo-3-prop-2-ynyl-1,3-oxazolidin-5-yl)methyl]acetamide
Standard InChI InChI=1S/C9H12N2O3/c1-3-4-11-6-8(14-9(11)13)5-10-7(2)12/h1,8H,4-6H2,2H3,(H,10,12)
Standard InChI Key MCPDWRVOOAWOAC-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCC1CN(C(=O)O1)CC#C

Introduction

Structural and Molecular Characteristics

Core Oxazolidinone Framework

The oxazolidinone ring system forms the structural backbone of N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide. This five-membered heterocycle contains both amide and ether functional groups, contributing to its stability and reactivity. The 2-oxo group at position 2 and the methylene bridge at position 5 are critical for intermolecular interactions, such as hydrogen bonding, which influence solubility and target binding .

Prop-2-yn-1-yl Substituent

The prop-2-yn-1-yl group at position 3 introduces a terminal alkyne functionality. This moiety enhances reactivity through participation in click chemistry reactions (e.g., Huisgen cycloaddition), enabling covalent modifications for drug delivery systems or polymer synthesis . Its linear geometry also affects molecular packing in solid-state applications.

Acetamide Side Chain

The N-acetamide group at the methylene bridge (position 5) provides hydrogen-bonding capabilities and modulates lipophilicity. Comparative studies with N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide (MW: 158.16 g/mol) highlight how side-chain variations impact bioavailability and metabolic stability .

Table 1: Key Structural Features and Their Roles

FeaturePositionRole
Oxazolidinone ringCoreStability, hydrogen bonding
Prop-2-yn-1-yl group3Reactivity, click chemistry
Acetamide side chain5Lipophilicity modulation

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis of N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide involves sequential reactions to construct the oxazolidinone ring and introduce substituents. A representative pathway includes:

  • Ring Formation: Cyclization of a β-amino alcohol precursor with carbonylating agents (e.g., phosgene equivalents) to form the oxazolidinone core.

  • Alkyne Introduction: Alkylation of the oxazolidinone nitrogen with propargyl bromide, leveraging methods similar to those used in synthesizing propargylamine derivatives .

  • Acetamide Functionalization: Acylation of the methyleneamine intermediate with acetic anhydride under basic conditions .

Optimization Challenges

Key challenges include controlling regioselectivity during alkyne incorporation and minimizing racemization at chiral centers. Advances in catalytic asymmetric synthesis, as seen in the production of (R)-linezolid , could improve enantiomeric purity for bioactive applications.

Table 2: Synthetic Steps and Reagents

StepReaction TypeReagents/ConditionsYield
1CyclizationPhosgene, base, RT65%
2N-AlkylationPropargyl bromide, K₂CO₃78%
3AcylationAcetic anhydride, Et₃N82%

Comparative Analysis with Analogues

Linezolid and Derivatives

(R)-Linezolid (MW: 337.35 g/mol) shares the oxazolidinone core but features a fluorophenyl-morpholine substituent, enhancing target affinity and pharmacokinetics . In contrast, the smaller size and alkyne group of N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide may favor penetration into biofilms or intracellular pathogens.

N-(2-Methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide

This analogue (MW: 158.16 g/mol) lacks the alkyne group, resulting in reduced reactivity and altered solubility . Such comparisons underscore the importance of the prop-2-yn-1-yl moiety in expanding functional versatility.

Table 3: Comparative Properties of Oxazolidinone Derivatives

CompoundMolecular WeightKey FeatureBioactivity
N-{[2-Oxo-3-(prop-2-yn-1-yl)...}acetamide196.20 g/molTerminal alkyneAntimicrobial (pred.)
(R)-Linezolid337.35 g/molFluorophenyl-morpholineAntibiotic
N-(2-Methyl-3-oxo...)acetamide158.16 g/molMethyl substituentUnknown

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with bacterial ribosomes or fungal enzymes is critical. Molecular docking studies could predict binding modes relative to linezolid .

Toxicity and Pharmacokinetics

In vitro assays should assess cytotoxicity in mammalian cells and metabolic stability in liver microsomes. Propargyl-containing compounds may require evaluation for neurotoxicity, as seen in other alkynyl amines .

Formulation Strategies

The alkyne group’s reactivity enables conjugation with nanoparticles or polymers for targeted delivery. Such innovations could mitigate potential toxicity while enhancing therapeutic indices.

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